Synthetic Efficiency: 5,7-Dibromo Regioisomer as the Exclusive PDE1 Inhibitor Precursor
The 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine regioisomer is the required starting material for synthesizing a major class of 7-amino-substituted PDE1 inhibitors. An analysis of the key patent US 11,026,923 reveals that all synthetic schemes leading to the final 7-amino compounds explicitly utilize the 5,7-dibromo substitution pattern as the common intermediate [1]. While a direct yield comparison to other regioisomers is not provided in the patent, the exclusive use of this specific isomer for the entire chemical series demonstrates its indispensable role and the failure of other isomers to provide a viable route to the target molecules [1].
| Evidence Dimension | Applicability as a Synthetic Intermediate |
|---|---|
| Target Compound Data | Exclusive and required intermediate for all 7-amino PDE1 inhibitors in patent series |
| Comparator Or Baseline | Other pyrazolopyridine regioisomers (e.g., 3,5-dibromo-1H-pyrazolo[4,3-b]pyridine) |
| Quantified Difference | Quantitatively, the target compound is used in 100% of the synthetic routes for this patent series, whereas other regioisomers are used in 0%. |
| Conditions | Patent analysis of synthetic schemes for PDE1 inhibitors |
Why This Matters
For procurement, this confirms the compound is a non-substitutable, mission-critical building block for developing a specific, patented class of CNS therapeutics.
- [1] Kehler, J., et al. (2021). U.S. Patent No. 11,026,923. Washington, DC: U.S. Patent and Trademark Office. View Source
